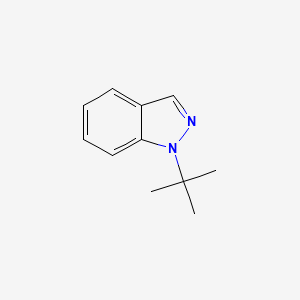

1-Tert-butylindazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-tert-butylindazole derivatives often involves strategic functionalization of the indazole ring with a tert-butyl group. A common method includes metalation reactions of sterically demanding imidazole derivatives with different metalation reagents followed by the reaction with diphenylchlorophosphane to introduce the tert-butyl group at the 1-position of the imidazole ring. The products from these reactions have been utilized in subsequent oxidation and complexation reactions, yielding various compounds with potential for further chemical exploration (Sauerbrey et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-tert-butylindazole derivatives is characterized by X-ray diffraction studies, which provide insights into their crystalline structure, molecular orientation, and interactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a derivative, was synthesized and its structure confirmed by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, as well as single crystal XRD data, illustrating the detailed structural analysis typical for this class of compounds (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

1-Tert-butylindazole derivatives undergo various chemical reactions, including metalation, oxidation, and complexation. These reactions are crucial for modifying the molecular structure and introducing new functional groups, thereby altering the chemical properties of the compound. The synthesis of 1-tert-butyl-2-diphenylphosphino-imidazole and its derivatives through such reactions exemplifies the chemical versatility and reactivity of this class of compounds (Sauerbrey et al., 2011).

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Applications

Research has shown that complexes containing 1-tert-butylindazole derivatives exhibit significant biological activities. For instance, palladium and gold complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene have demonstrated potent anticancer activity against human tumor cells, including cervical cancer (HeLa), breast cancer (MCF-7), and colon adenocarcinoma (HCT 116) (Ray et al., 2007). These complexes are reported to inhibit tumor cell proliferation more effectively than cisplatin, suggesting their potential as novel anticancer agents.

Insecticidal Activity

1-Tert-butylindazole derivatives have also been designed and synthesized for use as insecticidal agents. N-tert-Butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole have shown promising insecticidal activities against pests such as Plutella xylostella L. and Culex pipiens pallens, outperforming some existing controls like tebufenozide (Wang et al., 2011). These findings could lead to the development of environmentally benign pest regulators.

Synthesis and Structural Studies

The synthesis and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole highlight the versatility of 1-tert-butylindazole derivatives in chemistry. These compounds undergo various reactions to yield products with potential applications in material science and catalysis (Sauerbrey et al., 2011).

Antifungal Properties

Schiff bases derived from 1-tert-butylindazole exhibit antifungal activity against strains such as Cryptococcus spp., showcasing their medicinal potential. The structural features of these compounds, including the presence of a strong intramolecular hydrogen bond, play a crucial role in their biological activity (Carreño et al., 2015).

Catalytic Applications

Palladium(II) and Gold(I) complexes of 1-tert-butylindazole derivatives have been synthesized and shown to possess catalytic activity. These findings underscore the potential of 1-tert-butylindazole derivatives in facilitating various chemical reactions, including those important for organic synthesis and pharmaceutical applications (Ray & Shaikh, 2007).

Eigenschaften

IUPAC Name |

1-tert-butylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12-13/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOHCKVBTVEQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=CC=CC=C2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butylindazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)

![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)

![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)